3-Methyloctadecane

Low-Temperature Fluids Phase-Change Materials Crystallization Inhibitors

3-Methyloctadecane (CAS 6561-44-0) is a branched alkane with the molecular formula C19H40 and a molecular weight of 268.52 g/mol. Classified as a monomethyl-branched saturated hydrocarbon, it is one of several positional isomers of methyloctadecane, wherein a methyl substituent is located at the C3 position of an otherwise linear C18 backbone.

Molecular Formula C19H40
Molecular Weight 268.5 g/mol
CAS No. 6561-44-0
Cat. No. B1210515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyloctadecane
CAS6561-44-0
Molecular FormulaC19H40
Molecular Weight268.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C)CC
InChIInChI=1S/C19H40/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19(3)5-2/h19H,4-18H2,1-3H3
InChIKeyPGZRTPKNSFMAOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyloctadecane (CAS 6561-44-0): Baseline Identity, Physicochemical Profile, and Procurement Context


3-Methyloctadecane (CAS 6561-44-0) is a branched alkane with the molecular formula C19H40 and a molecular weight of 268.52 g/mol [1]. Classified as a monomethyl-branched saturated hydrocarbon, it is one of several positional isomers of methyloctadecane, wherein a methyl substituent is located at the C3 position of an otherwise linear C18 backbone [2]. This specific branching pattern imparts distinct physicochemical properties—such as a melting point of 0.5 °C, a boiling point of approximately 326.4 °C at 760 mmHg, a density of ~0.785 g/cm³, and a computed logP of 10.2 [3][4]. The compound is primarily encountered as a research chemical, a chromatographic standard, and a component in studies of fuel composition, exhaled breath biomarkers, and insect chemical ecology, where its precise isomeric identity is critical for reproducible results [5].

Why Generic Substitution Fails for 3-Methyloctadecane: The Criticality of Positional Isomer Purity


Assuming functional interchangeability among C19 branched alkanes ignores the profound, quantifiable impact of methyl-branch position on key selection parameters. Physical properties, spectral behavior, and biological activity are not merely similar across isomers but can exhibit threshold-level differences that preclude substitution. For example, the melting point of 3-methyloctadecane (0.5 °C) is over 10 °C lower than that of 2-methyloctadecane (11.2 °C) and nearly 30 °C lower than linear n-octadecane (28 °C), a divergence that directly dictates phase behavior in low-temperature applications [1][2]. Similarly, the Kovats retention index, a primary metric for isomer identification in complex mixtures, differs by 9–13 index units from its 2-methyl and 4-methyl counterparts, a margin that exceeds the typical method repeatability by two orders of magnitude [3]. In biological systems, a direct comparative study demonstrated that 3-methyloctadecane exhibits potent larvicidal activity (LC50 of 1–2 ppm), a property not shared by its straight-chain analogs and highly sensitive to the branch position [4]. These data illustrate that 'methyloctadecane' is an insufficient specification; any substitution without rigorous isomeric verification risks catastrophic failure in analytical, material, or bioassay contexts.

3-Methyloctadecane Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis


Melting Point Depression: 3-Methyl vs. 2-Methyl and Linear Octadecane

The melting point of 3-methyloctadecane is 0.5 °C, which is significantly lower than its positional isomer 2-methyloctadecane (11.2 °C) and the linear n-octadecane (28 °C) [1][2][3]. This difference arises from the methyl group at the C3 position disrupting the crystalline packing of the long alkyl chain more effectively than a C2 substitution, leading to a 10.7 °C reduction relative to 2-methyloctadecane and a 27.5 °C reduction relative to the straight-chain alkane of similar molecular weight.

Low-Temperature Fluids Phase-Change Materials Crystallization Inhibitors

Boiling Point and Volatility: Nuanced Differences from 2-Methyl and Linear Analogs

3-Methyloctadecane exhibits a boiling point of 326.4 °C at 760 mmHg, which is higher than that of n-octadecane (317 °C) and 2-methyloctadecane (317.7 °C) [1]. Despite having a higher molecular weight, the C3 branching results in a slightly more compact molecular shape that does not reduce the boiling point as much as the C2 branching does.

Distillation Thermal Stability Carrier Solvent Recovery

Kovats Retention Index: Baseline Separation from Isomeric Interferences

On a standard non-polar OV-1 capillary column, 3-methyloctadecane has a temperature-programmed linear retention index of 1873.4, which is distinct from 2-methyloctadecane (1864) and 4-methyloctadecane (1882) [1][2][3]. The difference of 9.4 index units (i.u.) from 2-methyloctadecane and 8.6 i.u. from 4-methyloctadecane is substantially greater than the method's reported repeatability of ±0.07 i.u., confirming that these isomers are chromatographically resolvable and can be unambiguously identified.

GC-MS Method Development Breath Biopsy Petroleum Biomarker Analysis

Larvicidal Bioactivity: Superior Potency of 3-Methyloctadecane vs. Straight-Chain Alkanes

In a head-to-head bioassay against first- and fourth-instar larvae of Culex pipiens fatigans, 3-methyloctadecane demonstrated an LC50 of 1–2 ppm and an LC90 of ≤10 ppm. In contrast, straight-chain alkanes from C11 to C20 were significantly less active, and the branched alkanes as a class were generally more potent [1]. This places 3-methyloctadecane among the most active compounds in the study, alongside specific isomers of methylnonadecane.

Vector Control Mosquito Larvicide Structure-Activity Relationship

Optimal Application Scenarios for 3-Methyloctadecane Driven by Comparative Evidence


Authentic Standard for Monomethylalkane Identification in Breath Metabolomics

In GC×GC-MS or GC-MS/MS methods for profiling volatile organic compounds in exhaled breath, the unambiguous identification of specific monomethylalkanes is a prerequisite for cancer biomarker discovery. The unique programmed-temperature retention index of 1873.4 for 3-methyloctadecane on an OV-1 column, which differs by >8 i.u. from its 2-methyl and 4-methyl isomers, enables its use as a highly specific authentic standard [1]. This ensures that the detected signal is assigned to the correct isomer, preventing false-positive biomarker associations that could arise from co-eluting positional isomers.

Low-Temperature Model Compound for Crystallization and Pour Point Studies

The exceptionally low melting point of 3-methyloctadecane (0.5 °C) compared to its isomer 2-methyloctadecane (11.2 °C) makes it a superior model solute for studying crystallization inhibition in middle-distillate fuels and lubricants [2][3]. Its liquid state at near-freezing conditions allows researchers to investigate cold-flow properties without the confounding effects of premature solidification that would occur with other branched or linear alkanes, providing a cleaner experimental baseline.

Lead Compound for Structure-Activity Relationship Studies in Mosquito Larvicide Development

With a demonstrated LC50 of 1–2 ppm against Culex pipiens fatigans larvae, 3-methyloctadecane serves as a potent, structurally defined starting point for medicinal chemistry efforts aimed at developing novel biorational larvicides [4]. Its activity is documented to be superior to that of corresponding straight-chain alkanes, and its defined stereochemistry (racemic at C3) allows for subsequent chiral resolution and enantiomer-specific bioassays, a level of experimental precision unattainable with complex hydrocarbon mixtures.

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